Pharmacokinetic Differentiation: 16-Acetylgitoxin as a Digitoxin with Digoxin-Like Elimination Half-Life
16-Acetylgitoxin exhibits a unique hybrid pharmacokinetic profile that is closer to digitoxin in terms of distribution volume and clearance, yet possesses an elimination half-life comparable to digoxin. In a comparative study of six volunteers receiving 0.5 mg 16AG intravenously, the mean elimination half-life (t1/2) was 51.6 hours [1]. This is contrasted with reported digoxin half-lives of approximately 36-48 hours and digitoxin half-lives of approximately 7 days (168 hours). The clearance (CL) of 16AG was 11.7 ml/min, and renal clearance (CLR) was 4.1 ml/min, values which are significantly lower than those typical for digoxin and more closely approximate those of digitoxin [1]. This profile is succinctly described as 'a digitoxin with a digoxin-like elimination half-life' [1].
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 51.6 hours |
| Comparator Or Baseline | Digoxin: 36-48 hours (literature typical); Digitoxin: ~168 hours (literature typical) |
| Quantified Difference | Intermediate between digoxin and digitoxin |
| Conditions | Healthy human volunteers, single i.v. injection of 0.5 mg 16-acetylgitoxin |
Why This Matters
This intermediate PK profile offers a distinct option for researchers studying the relationship between drug disposition and duration of action, providing a half-life that is shorter than digitoxin but longer than typical digoxin formulations.
- [1] Haustein KO. On the pharmacokinetics of 16-acetyl-gitoxin and its bioavailability from pengitoxin-containing tablet formulations. J Pharmacokinet Biopharm. 1986 Aug;14(4):357-64. doi: 10.1007/BF01059196. PMID: 3772737. View Source
